4,5-Dibromothiophene-2-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of related thiophene derivatives often involves reactions with bromine to introduce bromo groups, which are crucial for further functionalization. For instance, 5-bromothiophene-2-carbohydrazide derivatives were synthesized through the reaction with different benzoic acid derivatives, using phosphorus oxychloride as a catalyst, yielding a series of 2,5-di-substituted 1,3,4-oxadiazole derivatives with good yields. This process highlights the versatility of thiophene carbohydrazides as intermediates in organic synthesis (Makwana & Naliapara, 2014).
Molecular Structure Analysis
Molecular structure analysis of thiophene derivatives is typically achieved through spectroscopic methods such as IR, Mass, 1H NMR, and 13C NMR spectroscopy. These methods provide detailed insights into the arrangement of atoms within the molecule and are essential for confirming the successful synthesis of the desired compounds.
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, highlighting their reactivity and potential for creating complex molecular structures. For example, one-pot reactions involving oxidation and bromination demonstrate the chemical versatility of thiophene compounds. These reactions not only yield high-value derivatives but also offer pathways to synthesize novel materials and molecules for further research and development (Dang & Chen, 2007).
Scientific Research Applications
Organic Synthesis and Coupling Reactions:
- Regioselective double Suzuki couplings : 4,5-dibromothiophene-2-carboxaldehyde, a related compound, has been used in regioselective double Suzuki coupling reactions to produce derivatives in good yield. These reactions are significant in synthesizing complex molecules for materials science and pharmaceuticals (Handy & Mayi, 2007).
- One-pot oxidation and bromination : A class of 3,4-diaryl-2,5-dibromothiophenes has been synthesized using a one-pot reaction of 3,4-diaryl-2,5-dihydrothiophenes with Br2 reagent. This method is valuable in synthesizing building blocks for further chemical synthesis (Dang & Chen, 2007).
Biological Applications:
- Antiviral and Antimicrobial Activities : Some newly synthesized compounds involving thiophene derivatives have shown significant antiviral activity against Herpes simplex type-1 (HSV-1) and other pathogens. This suggests potential applications in developing new antiviral drugs (Dawood et al., 2011).
- Agricultural Antifungal Agents : Novel 1,3,4-oxadiazole-2-carbohydrazides have shown promising results as low-cost and versatile antifungal agents, suggesting their use in agriculture to protect crops against fungal infections (Wu et al., 2019).
Material Science and Surface Functionalization:
- Polymerisation Reactions in Solid State : Certain 2,5-dibromothiophene compounds have shown the ability to polymerize in the absence of solvent and catalyst, which has implications for material science and the synthesis of new polymeric materials (Spencer et al., 2003).
- Surface Functionalization : Carbodithioate-containing oligo- and polythiophenes have been synthesized and used for surface functionalization of various semiconductor and metal nanoparticles or flat substrates, which is essential in electronics and nanotechnology (Querner et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4,5-dibromothiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2OS/c6-2-1-3(5(10)9-8)11-4(2)7/h1H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOOBRFZARVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361153 | |
Record name | 4,5-dibromothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromothiophene-2-carbohydrazide | |
CAS RN |
171851-25-5 | |
Record name | 4,5-dibromothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 171851-25-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 4,5-Dibromothiophene-2-carbohydrazide in the context of human Pim-1 kinase?
A1: The research paper investigates the crystal structure of human Pim-1 kinase in complex with 4,5-Dibromothiophene-2-carbohydrazide. [] This suggests that 4,5-Dibromothiophene-2-carbohydrazide acts as a ligand, potentially inhibiting the activity of Pim-1 kinase. Understanding this interaction at a molecular level is crucial as Pim-1 kinase is implicated in various cellular processes, including cell growth and survival, and is considered a potential target for cancer therapy. Further research is needed to confirm the inhibitory activity and explore the therapeutic potential of 4,5-Dibromothiophene-2-carbohydrazide or its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.